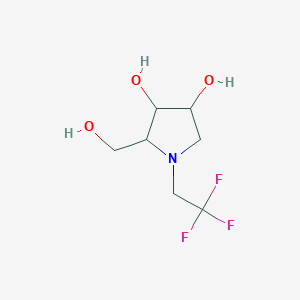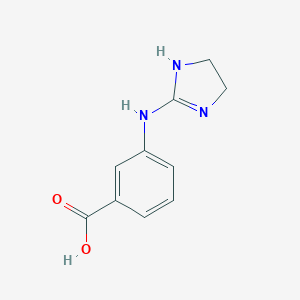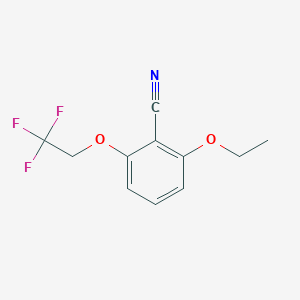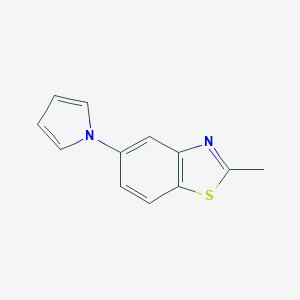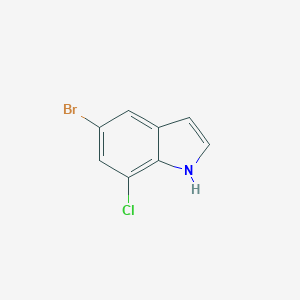
5-Brom-7-Chlor-1H-Indol
Übersicht
Beschreibung
5-Bromo-7-chloro-1H-indole (5-BCI) is an indole derivative that has been used in various scientific research applications. It is a heterocyclic compound that contains both bromine and chlorine atoms in its structure. 5-BCI is a useful synthetic intermediate in the synthesis of various biologically active compounds, such as drugs and pharmaceuticals. In addition, 5-BCI has been used in the study of the mechanism of action of certain enzymes, as well as in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
5-Brom-7-Chlor-1H-Indol: Derivate werden für ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Der Indol-Rest ist eine häufige Struktur, die in vielen natürlichen und synthetischen Verbindungen mit Antitumoraktivität vorkommt . So zum Beispiel wird Vinblastin, ein Indolalkaloid, zur Behandlung von Krebserkrankungen wie Kaposi-Sarkom und Morbus Hodgkin eingesetzt .
Antibakterielle Aktivität
Indolderivate zeigen eine signifikante antimikrobielle Aktivität, was sie wertvoll für die Entwicklung neuer Antibiotika macht. Ihre Fähigkeit, Infektionen zu behandeln, die durch Bakterien und andere Mikroben verursacht werden, ist ein entscheidender Bereich der Forschung, insbesondere angesichts des Anstiegs von antibiotikaresistenten Stämmen .
Medikamente gegen Bluthochdruck
Einige Indolderivate, wie Reserpin und Ajmalicin, werden zur Behandlung von Bluthochdruck eingesetzt. Diese Verbindungen, die die Indolstruktur aufweisen, haben sich bei der Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen als wirksam erwiesen .
Psychische Störungen
Indolbasierte Verbindungen werden auch zur Behandlung von schwerer Agitation bei Patienten mit psychischen Störungen eingesetzt. Die Vielseitigkeit der Indolstruktur ermöglicht die Synthese von Verbindungen, die mit verschiedenen Rezeptoren im Gehirn interagieren können und so therapeutische Vorteile bieten .
Antivirale Mittel
Die Forschung hat gezeigt, dass Indolderivate als potente antivirale Mittel wirken können. So haben zum Beispiel bestimmte indolbasierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was ihr Potenzial in der antiviralen Therapie unterstreicht .
Anti-HIV-Eigenschaften
Indolderivate wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekular-Docking-Studien neuer Indolylverbindungen deuten darauf hin, dass sie HIV-1 effektiv hemmen könnten, was Hoffnung auf neue Behandlungsmethoden im Kampf gegen HIV/AIDS bietet .
Entzündungshemmende und schmerzlindernde Anwendungen
Die entzündungshemmenden und schmerzlindernden Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Ihre Fähigkeit, Entzündungen zu reduzieren und Schmerzen zu lindern, ohne signifikante Nebenwirkungen zu haben, ist ein vielversprechender Bereich der pharmakologischen Forschung .
Safety and Hazards
Zukünftige Richtungen
Indoles, including 5-bromo-7-chloro-1H-indole, are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis and the exploration of their biological activities have attracted the attention of the chemical community . Therefore, future research directions may include the development of new synthetic methods, the discovery of novel biological activities, and the design of indole-based drugs .
Wirkmechanismus
Target of Action
5-Bromo-7-Chloro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, enzymes, and proteins . For instance, 7-bromoindole, a related compound, has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The presence of bromine in the indole skeleton at the C-5 position has been reported to result in a partial increase in anticancer activity on leukemia cell lines .
Dosage Effects in Animal Models
Indole derivatives have been shown to have diverse biological activities, suggesting potential therapeutic possibilities .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Indole derivatives are known to have diverse biological activities, suggesting they may localize to various subcellular compartments .
Eigenschaften
IUPAC Name |
5-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOYBSYOOJMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444060 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180623-89-6 | |
| Record name | 5-bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



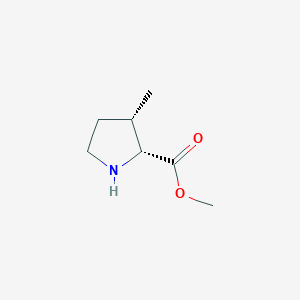
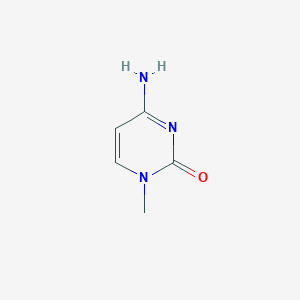
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
